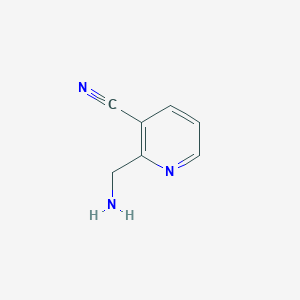

2-(Aminomethyl)nicotinonitrile

Descripción

Significance of the Nicotinonitrile Scaffold in Contemporary Chemical Sciences

The nicotinonitrile, or 3-cyanopyridine (B1664610), nucleus is a prominent structural motif in a wide array of biologically active compounds. ekb.eg Its prevalence in both natural products, such as nicotinic acid and nicotinamide (B372718) (Vitamin B3), and synthetic pharmaceuticals underscores its fundamental role in metabolism and drug design. ekb.eg The pyridine (B92270) ring system is one of the most common nitrogen-containing heteroaromatics in physiologically active molecules. ekb.eg

The true significance of the nicotinonitrile scaffold lies in its remarkable versatility. The cyano and pyridine functionalities provide multiple sites for chemical modification, allowing for the creation of large and diverse libraries of derivatives. This structural adaptability has enabled the development of compounds with a broad spectrum of pharmacological activities. researchgate.net Extensive research has demonstrated that nicotinonitrile derivatives exhibit properties including:

Anticancer: These compounds have been shown to inhibit various kinases, such as Pim kinase, and interfere with biological targets like survivin protein, leading to antiproliferative effects. longdom.orgnih.gov

Antimicrobial: Nicotinonitrile derivatives have displayed activity against a range of microbial pathogens. longdom.orgekb.eg

Anti-inflammatory: Many nicotinonitrile conjugates have been developed that show potent anti-inflammatory activity. ekb.egekb.eg

Cardiotonic: Certain derivatives, like Milrinone and Olprinone, are established drugs used for their cardiotonic effects. ekb.egresearchgate.net

This wide range of biological activities has cemented the nicotinonitrile scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The continuous exploration of this scaffold is a testament to its enduring importance in the quest for new therapeutic agents. ekb.eg

Academic Research Landscape and Trajectories for 2-(Aminomethyl)nicotinonitrile

While the broader class of nicotinonitriles is the subject of intense academic and industrial research, dedicated studies focusing solely on this compound are notably limited in the public domain. The existing body of literature primarily features this compound as a building block or an intermediate in the synthesis of more complex molecules.

For instance, this compound can be conceptualized as a precursor for creating more elaborate structures where the aminomethyl group serves as a handle for further chemical elaboration. Research into related compounds, such as those where the aminomethyl group is part of a larger substituent like in 2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile, highlights the utility of the aminomethyl functionality in generating compounds with potential biological activities.

The research trajectory for compounds like this compound is therefore largely dictated by its potential as a synthon. Future academic investigations would likely focus on:

Exploring its reactivity: Systematically studying the reactions of the aminomethyl and cyano groups to create novel derivatives.

Biological screening: Evaluating the foundational structure of this compound and its simple derivatives for a range of biological activities to establish a baseline for this particular substitution pattern.

Computational analysis: Using theoretical models to predict its physicochemical properties and potential interactions with biological targets, thereby guiding synthetic efforts.

At present, the academic landscape suggests that this compound is a tool for chemical synthesis rather than a primary subject of biological investigation itself.

Methodological Approaches in the Study of this compound

The study of this compound and its derivatives employs a standard suite of modern chemical and analytical techniques. These methodologies are crucial for synthesis, purification, characterization, and the rational design of new compounds.

Synthesis: The synthesis of 2-aminonicotinonitrile derivatives often involves nucleophilic aromatic substitution reactions. For example, a common route to analogous 2-substituted nicotinonitriles is the reaction of a 2-chloronicotinonitrile with an appropriate amine. This approach leverages the electron-deficient nature of the pyridine ring to facilitate the displacement of the chloro group.

Structural Characterization: Once synthesized, a rigorous structural confirmation is essential. The primary techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the positions of substituents on the pyridine ring, and verifying the presence of the aminomethyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A characteristic peak for the nitrile (C≡N) group would be expected, along with stretches corresponding to the N-H bonds of the amino group.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns, further confirming its identity.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational Modeling: In silico methods are increasingly used to complement experimental work. researchgate.net Techniques such as Density Functional Theory (DFT) can be employed to calculate the electronic structure, molecular orbitals, and predict spectroscopic properties. Molecular docking studies can be used to simulate the interaction of this compound and its derivatives with the binding sites of various enzymes and receptors, helping to predict and explain potential biological activity. nih.gov

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H7N3 |

|---|---|

Peso molecular |

133.15 g/mol |

Nombre IUPAC |

2-(aminomethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H7N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,5,9H2 |

Clave InChI |

HIWFHCLFOZYPPX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(N=C1)CN)C#N |

Origen del producto |

United States |

Synthetic Methodologies for 2 Aminomethyl Nicotinonitrile and Its Analogues

Established Synthetic Pathways to the 2-(Aminomethyl)nicotinonitrile Core Structure

The foundational structure of this compound can be assembled through several established synthetic routes. A common and straightforward method involves the nucleophilic substitution of a suitable leaving group at the 2-position of the nicotinonitrile ring with an amino group equivalent.

One of the most direct approaches is the reaction of 2-(chloromethyl)nicotinonitrile (B1487519) with ammonia (B1221849). This reaction typically utilizes aqueous ammonia solution and results in the formation of the desired product. googleapis.com The starting material, 2-(chloromethyl)nicotinonitrile, can be synthesized from 2-picoline through a series of reactions including oxidation to N-oxide, rearrangement to 2-pyridinemethanol, and subsequent chlorination. google.com

Another established pathway involves the reduction of 2-cyanonicotinamide. This method transforms the amide group at the 2-position into the required aminomethyl group. The reduction can be accomplished using various reducing agents known to selectively reduce amides to amines.

A further method involves the reaction of 2-chloronicotinonitrile with a suitable aminating agent. For instance, reaction with piperazine (B1678402) can yield 2-(piperazin-1-yl)nicotinonitrile, which can then be further modified. ekb.eg While not a direct synthesis of the parent compound, this highlights a common strategy for introducing nitrogen-containing substituents at the 2-position.

These established methods provide reliable access to the this compound core, which serves as a crucial building block for more complex analogues.

Advanced Synthesis Strategies for Substituted this compound Derivatives

The development of advanced synthetic methodologies has enabled the efficient construction of a diverse range of substituted this compound derivatives. These strategies often focus on improving efficiency, atom economy, and the ability to introduce a variety of substituents.

Multi-component Reactions in Nicotinonitrile Synthesis

Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of substituted nicotinonitriles, which can then be further functionalized to yield aminomethyl derivatives.

A notable example is the four-component reaction involving aryl aldehydes, methyl ketones, malononitrile (B47326), and ammonium (B1175870) acetate. This reaction, often catalyzed by tetrabutylammonium (B224687) bromide (TBAB) in an aqueous medium, provides a direct and efficient route to highly substituted 2-aminonicotinonitrile derivatives. Another three-component condensation of 1,2,3-triazole chalcones, malononitrile, and sodium alkoxides affords 2-alkoxy-4-phenyl-6-(5-phenyl-1H-1,2,3-triazol-4-yl)nicotinonitriles. ekb.eg

These MCRs offer significant advantages, including high yields, operational simplicity, and the ability to generate a library of diverse nicotinonitrile analogues by varying the starting components.

Catalytic Approaches and Optimized Reaction Conditions in Aminomethylnicotinonitrile Preparation

Catalysis plays a crucial role in modern organic synthesis, and the preparation of aminomethylnicotinonitriles is no exception. Transition metal-catalyzed cross-coupling reactions are particularly valuable for introducing the aminomethyl group or for modifying the nicotinonitrile core.

For instance, palladium-catalyzed amination reactions have been developed to couple aryl halides with ammonia or ammonia surrogates. u-tokyo.ac.jp The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to overcome the challenges associated with the use of ammonia as a substrate, such as the formation of stable metal-ammonia complexes. u-tokyo.ac.jp These catalytic systems have shown broad substrate scope, allowing for the synthesis of a wide variety of substituted anilines and related compounds. u-tokyo.ac.jp

Optimization of reaction conditions is also critical for achieving high yields and purity. This includes the careful selection of solvents, temperature, and catalysts. For example, the synthesis of 2-((furan-2-ylmethyl)amino)nicotinonitrile (B1341431) is typically carried out in a polar aprotic solvent with a catalyst like diisopropylethylamine (i-Pr₂NEt) to facilitate the reaction.

| Catalyst/Reagent | Reaction Type | Substrates | Product Type |

| Tetrabutylammonium bromide (TBAB) | Multi-component reaction | Aryl aldehydes, methyl ketones, malononitrile, ammonium acetate | Substituted 2-aminonicotinonitriles |

| Palladium complexes with phosphine ligands | Cross-coupling amination | Aryl halides, ammonia/ammonia surrogates | Substituted anilines |

| Diisopropylethylamine (i-Pr₂NEt) | Nucleophilic substitution | 2-halonicotinonitrile, amine | 2-aminonicotinonitrile derivatives |

Green Chemistry Principles in the Synthesis of Nicotinonitrile Analogues

The principles of green chemistry are increasingly being applied to the synthesis of nicotinonitrile analogues to minimize environmental impact and improve sustainability. This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of water as a solvent in multi-component reactions, as demonstrated in the TBAB-catalyzed synthesis of 2-aminonicotinonitriles. Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.net The development of solvent-free reaction conditions is also a key area of research in green chemistry. researchgate.net Furthermore, the use of heterogeneous catalysts, such as copper nanoparticles on charcoal, offers advantages in terms of catalyst recovery and reuse. researchgate.net

Industrial-Scale Synthetic Considerations and Process Optimization for Nicotinonitrile Production

The transition from laboratory-scale synthesis to industrial production of nicotinonitriles presents a unique set of challenges and considerations. Process optimization is crucial to ensure cost-effectiveness, safety, and high-volume output.

Key aspects of industrial-scale synthesis include the optimization of reaction conditions such as temperature, pressure, and solvent selection to maximize yield and purity. For instance, in the synthesis of 2-[4-(aminomethyl)piperidin-1-yl]nicotinonitrile, industrial methods may follow similar synthetic routes as in the lab but on a much larger scale, with a strong focus on optimizing for yield and purity.

The choice of starting materials and reagents is also critical. For example, a process for producing 2-amino-nicotinonitrile intermediates involves reacting 1,1,3,3-tetraalkoxypropane with malononitrile in the presence of an alkanoic acid anhydride. google.com Safety is a paramount concern in industrial settings, and processes are designed to be robust and minimize risks. google.com Continuous reaction processes are also being explored to improve efficiency and throughput for the production of key intermediates like 2-chloronicotinonitrile. google.com

| Parameter | Laboratory Scale | Industrial Scale |

| Objective | Proof of concept, synthesis of small quantities | Cost-effective, high-volume, safe production |

| Reaction Conditions | Often flexible, focused on achieving the desired product | Highly optimized for yield, purity, and efficiency |

| Solvent/Reagent Choice | Wide variety, may include expensive or hazardous materials | Cost-effective, readily available, and safer alternatives preferred |

| Process Type | Typically batch processes | Often continuous or large-scale batch processes |

| Safety | Important, but on a smaller scale | Paramount, with extensive safety protocols and engineering controls |

Reactivity and Chemical Transformations of 2 Aminomethyl Nicotinonitrile Systems

Electrophilic and Nucleophilic Substitution Reactions on the Nicotinonitrile Ring System

The nicotinonitrile ring, being a pyridine (B92270) derivative, is generally electron-deficient. This characteristic makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. For instance, the reaction of 2-chloronicotinonitrile derivatives with amines, such as benzylamine, proceeds via nucleophilic aromatic substitution to yield the corresponding 2-amino-substituted nicotinonitriles. This reactivity is enhanced by the presence of electron-withdrawing substituents on the pyridine ring.

Transformations Involving the Aminomethyl Functional Group of Nicotinonitrile Derivatives

The aminomethyl group is a primary amine and thus exhibits typical amine reactivity, including oxidation, reduction, and various derivatizations.

Oxidation Pathways and Oxidized Product Formation

The aminomethyl group can be oxidized using various oxidizing agents. Common reagents for such transformations include potassium permanganate (B83412) and hydrogen peroxide. These reactions can lead to the formation of corresponding oxidized products, although specific product details for 2-(Aminomethyl)nicotinonitrile itself are not extensively documented in the provided results. In a broader context, oxidation of similar compounds can introduce or modify functional groups.

Reduction Reactions and Reduced Derivative Synthesis

The aminomethyl group itself is already in a reduced state. However, in the context of the entire molecule, reduction reactions can target other functional groups. For instance, the nitrile group can be reduced. smolecule.com If a derivative contains a nitro group, it can be reduced to an amine using reagents like iron or zinc in acidic conditions. commonorganicchemistry.com

Amine-Based Derivatizations and Functional Group Exchange

The primary amine of the aminomethyl group is nucleophilic and readily undergoes a variety of derivatization reactions. It can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form secondary or tertiary amines and amides, respectively. evitachem.com This reactivity allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives. For example, the amino group can be functionalized to include spacers for creating bis-heterocyclic compounds. nih.gov

Reactions at the Nitrile Group of Nicotinonitrile

The nitrile group is a versatile functional group that can undergo several important transformations. chemistrysteps.com

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively. chemistrysteps.compressbooks.pub This process typically proceeds through an amide intermediate. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.compressbooks.publibretexts.org Milder reducing agents, such as DIBAL-H, can reduce nitriles to aldehydes. pressbooks.pub Catalytic hydrogenation can also be employed to yield aminomethyl derivatives. vulcanchem.com

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbon-nitrogen triple bond of the nitrile to form ketones after hydrolysis of the intermediate imine. chemistrysteps.comlibretexts.org

These reactions provide pathways to convert the nitrile group into other valuable functional groups, significantly expanding the synthetic utility of this compound.

Heterocyclic Annulation and Fused Ring System Formation from Nicotinonitrile Precursors

Nicotinonitrile derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The reactivity of the various functional groups allows for intramolecular cyclizations and annulation reactions to build complex polycyclic structures. For example, derivatives of 2-(aminomethyl)pyridine can undergo ring closure to form imidazo[1,5-a]pyridines. thieme-connect.de Furthermore, the cyano group in nicotinonitriles can participate in annulation reactions to yield fused ring systems like benzo[c] smolecule.comnaphthyridin-5(6H)-one. researchgate.net The synthesis of various fused pyridines, such as thieno[2,3-b]pyridines, has been achieved starting from nicotinonitrile derivatives. chem-soc.si These reactions are crucial for the construction of novel heterocyclic scaffolds with potential biological activities.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Aminomethyl Nicotinonitrile Compounds

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information, offering a detailed fingerprint of the functional groups and skeletal structure of 2-(Aminomethyl)nicotinonitrile.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the primary amine, the nitrile group, and the substituted pyridine (B92270) ring.

The primary amine (-NH₂) group typically displays two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes. Additionally, an N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹.

A sharp and intense absorption band corresponding to the C≡N stretching vibration of the nitrile group is a key diagnostic feature, typically appearing in the 2260-2220 cm⁻¹ region. The intensity of this band is a clear indicator of the nitrile functionality.

The pyridine ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations provide further structural confirmation and information on the substitution pattern of the ring.

Table 1: Predicted FTIR Vibrational Frequencies for this compound This table is generated based on data from analogous compounds. Actual experimental values may vary.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium |

| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Variable |

| C≡N Stretch | Nitrile (-CN) | 2260 - 2220 | Strong, Sharp |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |

| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique molecular fingerprint. nih.govspectrabase.com

The C≡N stretch, while strong in the IR, also typically gives a strong and sharp signal in the Raman spectrum, making it an excellent marker. researchgate.netacs.org Symmetrically substituted aromatic rings often produce a strong ring-breathing vibration in the Raman spectrum, which for pyridine derivatives is typically observed around 1000 cm⁻¹. nih.gov The various C-C and C-N stretching and bending modes of the substituted pyridine ring will produce a complex but characteristic pattern of peaks in the fingerprint region (approximately 1700-600 cm⁻¹), allowing for detailed structural confirmation. nih.govresearchgate.net While N-H and C-H stretching vibrations are also active, they are often weaker in Raman spectra compared to the signals from the nitrile group and the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D techniques, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the protons on the pyridine ring, the aminomethyl (-CH₂-) group, and the amine (-NH₂) group.

The three aromatic protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. Their specific chemical shifts and coupling patterns (multiplicity) will be dictated by their position relative to the nitrogen atom and the two substituents. The proton at position 6, being adjacent to the ring nitrogen, is expected to be the most deshielded. The coupling constants (J-values) between adjacent protons will confirm their relative positions on the ring.

The methylene (B1212753) protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet around 3.5-4.5 ppm. The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be variable and is dependent on factors like solvent and concentration due to hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on data from analogous compounds in a typical deuterated solvent like CDCl₃. Actual experimental values may vary.

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| H-6 (Pyridine) | 8.5 - 8.8 | Doublet of doublets (dd) |

| H-4 (Pyridine) | 7.7 - 8.0 | Doublet of doublets (dd) |

| H-5 (Pyridine) | 7.2 - 7.5 | Doublet of doublets (dd) |

| -CH₂- | 3.8 - 4.5 | Singlet (s) |

| -NH₂ | 1.5 - 3.0 (variable) | Broad Singlet (br s) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound has seven unique carbon atoms: five in the pyridine ring, one in the aminomethyl group, and one in the nitrile group. The carbon atom of the nitrile group (-C≡N) is expected to have a chemical shift in the range of 115-125 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), with the carbon attached to the aminomethyl group (C-2) and the carbon adjacent to the nitrogen (C-6) showing distinct shifts. The methylene carbon (-CH₂-) will appear further upfield.

To unambiguously assign each proton and carbon signal, 2D NMR experiments are essential. stfc.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons, for example, linking the methylene proton signal to the methylene carbon signal.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₇H₇N₃), the molecular weight is 133.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 133.

The molecular ion is often unstable and undergoes fragmentation, producing smaller, characteristic ions. The fragmentation pattern provides a structural fingerprint. For this compound, key fragmentation pathways are expected to include:

Alpha-Cleavage: The bond between the methylene group and the pyridine ring is a likely point of cleavage. Loss of the ·CH₂NH₂ radical (mass 30) would lead to a fragment ion at m/z 103. Alternatively, loss of a hydrogen radical from the molecular ion can occur.

Loss of HCN: A common fragmentation pathway for pyridine and nitrile-containing compounds is the elimination of a neutral hydrogen cyanide (HCN) molecule (mass 27) from the ring or from fragment ions.

Ring Fragmentation: The pyridine ring itself can break apart, leading to a series of smaller fragment ions.

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is generated based on established fragmentation patterns for similar structures. Relative abundances can vary based on spectrometer conditions.

| m/z Value | Proposed Fragment Identity | Formation Pathway |

|---|---|---|

| 133 | [C₇H₇N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 132 | [M - H]⁺ | Loss of a hydrogen radical |

| 103 | [C₆H₃N₂]⁺ | Loss of ·CH₂NH₂ radical |

| 78 | [C₅H₄N]⁺ | Pyridine cation radical (from ring fragmentation) |

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

For instance, the crystal structure of 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) was determined to be monoclinic with a space group of P21/c. researchgate.netechemcom.com Another derivative, 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile, crystallizes in the orthorhombic system. nih.gov A study on 2-methoxy-4,6-diphenylnicotinonitrile found that it crystallizes in the orthorhombic P21212 space group, with the structure stabilized by π-π stacking and H⋯X interactions. nih.gov

Below is a table summarizing the crystallographic data for several 2-aminonicotinonitrile derivatives, illustrating the variations in crystal systems and unit cell parameters that arise from different substitutions on the core structure.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | Monoclinic | P21/c | a = 9.421(3) Å b = 27.617(6) Å c = 12.501(4) Å β = 106.31(3)° | researchgate.netechemcom.com |

| 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile | Orthorhombic | Pca21 | a = 7.0751 (12) Å b = 20.843 (4) Å c = 20.983 (4) Å | nih.gov |

| 2-Amino-5-cyanopyridinium nitrate | Monoclinic | P21/c | a = 4.6475 (9) Å b = 12.713 (3) Å c = 13.417 (3) Å β = 97.91 (3)° | nih.gov |

| 2-methoxy-4,6-diphenylnicotinonitrile | Orthorhombic | P21212 | Not specified in abstract | nih.gov |

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the optical properties of molecules. These techniques provide information about the electronic transitions within a molecule and how its environment influences its photophysical behavior. For the 2-aminonicotinonitrile class of compounds, these properties are of significant interest due to their potential applications as fluorescent probes and sensors. mdpi.comresearchgate.net

Studies on 2-amino-4,6-diphenylnicotinonitriles (APNs) have shown that these compounds exhibit interesting photophysical properties. mdpi.com The fluorescence spectra of these derivatives are sensitive to the solvent environment, indicating a change in the electronic charge distribution upon excitation. mdpi.comsciforum.net This solvatochromic behavior is a hallmark of molecules with a significant dipole moment change between the ground and excited states.

The emission spectra of a series of APNs were recorded in various solvents, including toluene, THF, DCM, DMSO, and methanol. mdpi.com The results show that the emission maxima (λem) are dependent on solvent polarity. For example, the unsubstituted 2-amino-4,6-diphenylnicotinonitrile exhibits an emission maximum at 404 nm in toluene, which shifts to 416 nm in the more polar solvent methanol. mdpi.com These shifts can be attributed to the differential stabilization of the ground and excited states by the solvent molecules. The observed fluorescence is generally attributed to π-π* electronic transitions, often with charge transfer character. mdpi.com

The table below presents the fluorescence emission maxima for a representative 2-aminonicotinonitrile derivative in different solvents, highlighting the influence of the solvent on its optical properties.

| Compound Name | Solvent | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|

| 2-amino-4,6-diphenylnicotinonitrile | Toluene | 404 | mdpi.com |

| THF | 408 | mdpi.com | |

| DCM | 414 | mdpi.com | |

| DMSO | 415 | mdpi.com | |

| Methanol | 416 | mdpi.com |

Computational Chemistry and Mechanistic Insights into 2 Aminomethyl Nicotinonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structure. irjweb.comyoutube.comnih.gov For 2-(aminomethyl)nicotinonitrile, DFT calculations can elucidate the distribution of electrons within the molecule, providing a foundation for understanding its chemical behavior.

A key aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity. irjweb.comyoutube.com A smaller gap generally suggests higher reactivity.

Interactive Data Table: Calculated Global Reactivity Descriptors for a Hypothetical this compound Analog

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 | Indicator of chemical reactivity and kinetic stability. |

| Ionization Potential | IP ≈ -EHOMO | 6.5 | The energy required to remove an electron. |

| Electron Affinity | EA ≈ -ELUMO | 1.2 | The energy released when an electron is added. |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 | Resistance to change in electron distribution. |

| Chemical Softness | S = 1/η | 0.38 | The reciprocal of hardness; a measure of polarizability. |

| Electrophilicity Index | ω = μ²/2η | 2.80 | A measure of the energy lowering of a system when it accepts electrons. |

Note: These values are hypothetical and intended for illustrative purposes, based on general knowledge of similar molecules, as specific literature data for this compound was not found.

The molecular electrostatic potential (MEP) surface is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. These computational methods can provide valuable insights into the vibrational modes and chemical environments of the atoms within this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. github.ionih.govresearchgate.net These calculations can help in the assignment of experimental IR bands to specific molecular vibrations, such as the stretching and bending of the aminomethyl group, the nitrile group, and the pyridine (B92270) ring. While a calculated IR spectrum for this compound is not available in the provided search results, the table below illustrates the kind of data that can be generated.

Interactive Data Table: Predicted Vibrational Frequencies for a Hypothetical this compound Analog

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H stretch (asymmetric) | 3450 | Asymmetric stretching of the amine N-H bonds. |

| N-H stretch (symmetric) | 3350 | Symmetric stretching of the amine N-H bonds. |

| C≡N stretch | 2230 | Stretching of the nitrile triple bond. |

| C=N stretch (pyridine) | 1600 | Stretching of the carbon-nitrogen double bond in the pyridine ring. |

| C=C stretch (pyridine) | 1580 | Stretching of the carbon-carbon double bonds in the pyridine ring. |

| CH₂ bend | 1450 | Bending (scissoring) of the methylene (B1212753) group. |

Note: These are hypothetical values for illustrative purposes. Actual calculated values may vary depending on the level of theory and basis set used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can also predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.govpdx.edurug.nlmodgraph.co.uk By calculating the magnetic shielding of each nucleus, it is possible to estimate their resonance frequencies in an NMR spectrum. This can be particularly useful for confirming the structure of the molecule and for assigning signals in complex experimental spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for a Hypothetical this compound Analog

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H (Pyridine, position 4) | 7.8 | Doublet of doublets |

| H (Pyridine, position 5) | 7.4 | Doublet of doublets |

| H (Pyridine, position 6) | 8.6 | Doublet |

| CH₂ | 4.0 | Singlet |

| NH₂ | 2.5 | Broad singlet |

Note: These are hypothetical values for illustrative purposes and are highly dependent on the solvent and the computational method used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational landscapes and intermolecular interactions over time. dovepress.com

Conformational Analysis: For a flexible molecule like this compound, which has a rotatable aminomethyl group, MD simulations can be used to explore the different accessible conformations and their relative energies. nih.govmdpi.com This involves simulating the motion of the atoms over time, governed by a force field that describes the potential energy of the system. The results of such a simulation can reveal the most stable conformations and the energy barriers between them.

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its environment, such as a solvent or other molecules. researchgate.netlu.senih.govresearchgate.net A study on a compound referred to as "2AmNic," which is likely this compound, investigated its association with the maleate (B1232345) monoanion in an aqueous solution. The simulations showed that the interaction between 2AmNic and the maleate anion is more favorable than the self-interaction of 2AmNic molecules. The formation of heterodimers and trimers was observed, stabilized by intermolecular hydrogen bonds.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. nih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are valuable tools for conducting these studies. nih.govnih.govmdpi.commdpi.comresearchgate.net

While specific in silico SAR studies for this compound were not found in the search results, the literature on nicotinonitrile derivatives provides a framework for understanding potential SAR trends. ekb.egresearchgate.net For instance, studies on other nicotinonitrile-containing compounds have shown that the nature and position of substituents on the pyridine ring can significantly impact their biological activity, such as their potential as enzyme inhibitors. ekb.eg

An in silico SAR study of this compound would typically involve generating a set of virtual derivatives by modifying the aminomethyl group or substituting the pyridine ring. The properties of these derivatives would then be calculated and correlated with a predicted biological activity.

Interactive Data Table: Hypothetical In Silico SAR Data for this compound Derivatives

| Derivative | Modification | Predicted Activity (IC₅₀, µM) | Key Interaction Feature |

| This compound | - | 10.5 | Hydrogen bonding via amino group |

| 2-(N-Methylaminomethyl)nicotinonitrile | Methylation of amine | 8.2 | Increased hydrophobicity |

| 2-(Aminomethyl)-5-chloronicotinonitrile | Chloro substitution | 5.1 | Halogen bonding potential |

| 2-(Aminomethyl)-5-methoxynicotinonitrile | Methoxy (B1213986) substitution | 12.8 | Steric hindrance |

Note: This table is purely hypothetical and for illustrative purposes to demonstrate the type of data that would be generated from an in silico SAR study.

Mechanistic Investigations of Chemical Transformations Using Advanced Computational Approaches

Advanced computational approaches, particularly DFT, can be used to investigate the mechanisms of chemical reactions involving this compound. researchgate.netresearchgate.netrsc.orgmdpi.comsmu.edursc.orgpku.edu.cnacs.org This involves mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby elucidating the reaction pathway and determining the activation energies.

For example, computational studies could be employed to understand the synthesis of this compound. A plausible synthetic route could involve the reaction of 2-chloronicotinonitrile with ammonia (B1221849). A computational investigation of this reaction would involve calculating the energies of the reactants, the transition state for the nucleophilic aromatic substitution, and the products.

Interactive Data Table: Hypothetical Energy Profile for a Reaction Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (2-chloronicotinonitrile + NH₃) | 0.0 | Starting materials |

| Transition State | +25.0 | Highest energy point along the reaction coordinate |

| Intermediate (Meisenheimer complex) | +5.0 | A stable intermediate |

| Products (this compound + HCl) | -15.0 | Final products |

Note: These energy values are hypothetical and for illustrative purposes. Actual values would be obtained from detailed DFT calculations.

By understanding the reaction mechanism at a molecular level, it is possible to optimize reaction conditions to improve yields and selectivity.

Advanced Applications of 2 Aminomethyl Nicotinonitrile in Materials Science

Development of Nicotinonitrile-Based Functional Materials

The nicotinonitrile scaffold is a fundamental building block in the creation of a diverse range of functional materials, prized for their unique photophysical and electronic properties. researchgate.net These materials are synthesized to perform specific functions based on their chemical structure, finding applications in electronics, optics, and catalysis. The inherent electron-withdrawing nature of the nitrile group combined with the coordinating ability of the pyridine (B92270) ring nitrogen makes these compounds highly adaptable for various advanced applications. longdom.org

One significant area of development is in the field of nonlinear optics (NLO) . Certain highly functionalized pyridine derivatives, including nicotinonitriles, have demonstrated notable NLO properties, which are crucial for applications in optical communications and data processing. Another key application is in organic light-emitting diodes (OLEDs) . Researchers have developed novel nicotinonitrile-based compounds that act as multifunctional blue fluorophores. These materials can serve as both efficient blue fluorescent emitters and high-performance hosts for phosphorescent materials, a critical combination for creating high-efficiency hybrid white OLEDs.

Furthermore, nicotinonitrile derivatives are utilized as ligands in the synthesis of metal-organic frameworks (MOFs) . MOFs are porous materials with extensive applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of nicotinonitrile ligands allow for the construction of MOFs with tailored pore structures and functionalities.

| Material Type | Specific Nicotinonitrile Derivative | Key Feature/Application |

| Fluorescent Material | 2-phenyl-6-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-4-(p-tolyl)nicotinonitrile (CZN) | Serves as an efficient blue fluorophore and phosphorescent host for high-efficiency hybrid WOLEDs. |

| Nonlinear Optical (NLO) Material | 6-amino-4-aryl-2-(pyrrolidin-1-yl)-pyridine-3,5-dicarbonitriles | Exhibits high second-order nonlinear optical response. |

| Metal-Organic Framework (MOF) | Nicotinonitrile derivatives used as organic linkers | Enables the synthesis of porous materials for catalysis and separation. |

Polymer Chemistry and Aminomethylnicotinonitrile Derivatives

In polymer chemistry, the distinct functional groups of 2-(aminomethyl)nicotinonitrile—a primary amine and a nitrile group—present significant opportunities for creating novel polymers with specialized properties. The primary amine group can readily participate in polymerization reactions, such as polycondensation, to form polyamides or polyimines. This allows the nicotinonitrile moiety to be incorporated directly into the polymer backbone, imparting its unique electronic and coordinating properties to the entire macromolecule.

Moreover, the aminomethyl group can be used to graft nicotinonitrile units onto existing polymer chains, modifying their surface properties or bulk characteristics. For instance, π-conjugated polymers appended with acrylonitrile (B1666552) side chains have been synthesized using methods like Suzuki cross-coupling polycondensation and Knoevenagel condensation. rsc.org These techniques could be adapted to incorporate this compound, creating polymers with favorable fluorescence properties for use in sensors or optoelectronic devices. rsc.org

Coordination polymers represent another important class of materials where nicotinonitrile derivatives are valuable. Related pyridine compounds, like isonicotinamide, have been shown to form extensive coordination polymers with metal ions. mdpi.com The pyridine nitrogen of the this compound scaffold can similarly coordinate with metal centers, leading to the formation of one-, two-, or three-dimensional polymeric networks with potential applications in catalysis, magnetism, and gas storage.

Surface Chemistry and Adsorption Phenomena of Nicotinonitrile Compounds

The interaction of nicotinonitrile compounds with material surfaces is a critical aspect of their application in areas such as corrosion inhibition and catalysis. The adsorption process is governed by the chemical functionalities of the molecule, primarily the nitrogen atom of the pyridine ring and the triple bond of the nitrile group, which can interact with metal surfaces through a combination of physisorption and chemisorption.

Studies on the adsorption of related molecules, such as nicotinic acid on iron surfaces, reveal that these compounds can form a protective film via chemisorption. pku.edu.cn The adsorption behavior often follows the Langmuir-Freundlich isotherm, indicating a strong, stable interaction where the organic molecules attach to the surface, forming an ordered layer. pku.edu.cn This mechanism is central to their effectiveness as corrosion inhibitors. Nicotinonitrile derivatives have been successfully used to protect brass alloys in acidic environments by adsorbing onto the metal surface and creating a barrier against corrosive agents. researchgate.net

The surface coordination is significantly influenced by the nitrogen atoms within the molecular structure. In materials like nitrogen-rich activated carbons, pyridinic nitrogen groups act as effective coordination sites for the adsorption of metal ions from aqueous solutions. qub.ac.uk This indicates that the pyridine ring of this compound and its derivatives can play a crucial role in surface binding, enabling applications in environmental remediation for the removal of heavy metals or in the surface modification of catalysts.

| Application | Nicotinonitrile Derivative | Surface | Adsorption Mechanism |

| Corrosion Inhibition | 2-((3-bromophenyl)-amino)-4,6-dimethyl-nicotinonitrile | Brass Alloy | Adsorption onto the metal surface to form a protective layer. researchgate.net |

| Ion Adsorption | Nicotinic Acid (analogue) | Passive Iron | Chemisorption, following Langmuir-Freundlich isotherm. pku.edu.cn |

| Metal Coordination | Pyridinic Nitrogen (in carbon) | Activated Carbon | Acts as a surface coordination site for transition metal ions. qub.ac.uk |

Sensing Applications Utilizing Nicotinonitrile Scaffolds

The nicotinonitrile scaffold is an excellent platform for designing fluorescent chemosensors due to its rigid structure and inherent electronic properties, which can be modulated upon interaction with specific analytes. These sensors typically operate via mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT), where the binding of an analyte, such as a metal ion, alters the fluorescence of the molecule, leading to a detectable "turn-on" or "turn-off" response. nih.govnih.gov

Pyridine derivatives have been widely developed as fluorescent sensors for a variety of toxic heavy metal cations, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The nitrogen atom of the pyridine ring and often the nitrile group act as binding sites. The size and charge of the metal ion influence the binding affinity and the resulting fluorescence response, allowing for selective detection. mdpi.com For example, a phthalonitrile-based sensor was designed to selectively detect Fe³⁺ ions, exhibiting a significant "turn-off" fluorescence response upon complexation. nih.gov

The versatility of the nicotinonitrile structure allows for the synthesis of a wide array of derivatives tailored for specific targets. By modifying the substituents on the pyridine ring, researchers can fine-tune the sensor's selectivity, sensitivity, and photophysical properties. These molecular sensors are valuable tools in environmental monitoring and biological imaging. mdpi.com

| Sensor Derivative Class | Analyte Detected | Sensing Mechanism |

| Pyridine Derivatives | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Complexation with pyridine nitrogen leading to fluorescence changes. mdpi.com |

| Phthalonitrile Dimer | Fe³⁺ | "Turn-off" fluorescence response upon 1:2 complex formation. nih.gov |

| Imidazolium-Anthracene | H₂PO₄⁻, F⁻ | Fluorescence quenching via Photoinduced Electron Transfer (PET). nih.gov |

| 7-nitrobenz-2-oxa-1,3-diazole | Zn²⁺ | Fluorescence enhancement and colorimetric change via Internal Charge Transfer (ICT). nih.gov |

Role of Nicotinonitrile in Pharmaceutical Materials Science

In pharmaceutical materials science, the nicotinonitrile scaffold is recognized not only for its broad spectrum of biological activities but also for its utility as a structural motif in crystal engineering. nih.gov This field focuses on designing and controlling the solid-state forms of active pharmaceutical ingredients (APIs) to optimize their physical and chemical properties, such as solubility, stability, and bioavailability. nih.gov

Many nicotinonitrile derivatives have been developed as potent therapeutic agents, including anticancer and anti-inflammatory drugs. researchgate.net For example, certain novel derivatives have shown significant antiproliferative activity by inhibiting tyrosine kinase (TK) and inducing apoptosis in cancer cell lines. nih.gov

Beyond its role as a pharmacophore, the nicotinonitrile structure is a valuable component for constructing pharmaceutical cocrystals. nih.gov Cocrystals are multi-component crystalline solids where an API is combined with a pharmaceutically acceptable coformer in a specific stoichiometric ratio. The predictable hydrogen bonding patterns and other intermolecular interactions offered by the pyridine ring and nitrile group can be exploited to form robust supramolecular synthons. nih.govrsc.org By forming cocrystals, the physicochemical properties of a drug can be systematically tuned without altering its molecular structure. This approach provides a powerful strategy to overcome challenges like poor solubility, which is a common issue in drug development. nih.gov

Pre Clinical Research on 2 Aminomethyl Nicotinonitrile As a Bioactive Scaffold

Investigation of Novel Nicotinonitrile Derivatives in Enzyme Inhibition Studies

The nicotinonitrile scaffold has proven to be a valuable framework for designing potent enzyme inhibitors targeting key proteins involved in cancer and other diseases. Researchers have synthesized and evaluated numerous derivatives, demonstrating significant inhibitory activity against various kinases and other enzymes.

For instance, certain novel nicotinonitrile derivatives bearing imino moieties have shown strong inhibitory effects on tyrosine kinases (TK). nih.gov In a specific study, compounds labeled as 5g and 8 emerged as the most potent anticancer agents, inhibiting tyrosine kinase by 89% and 86%, respectively. nih.gov Their efficacy was quantified by their half-maximal inhibitory concentration (IC50) values, which were 352 nM and 311 nM, respectively. nih.gov

The versatility of the scaffold allows for the development of inhibitors for other critical kinase families. Hybrids incorporating the 3-cyanopyridine (B1664610) structure have been developed as dual inhibitors of PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One such derivative, compound 29 , demonstrated a PIM-1 kinase inhibition IC50 value of 9.23 µM and a VEGFR-2 inhibition IC50 value of 5.22 µM. Another line of research produced compound 19 , a 3-cyanopyridine-sulfonamide hybrid, which effectively inhibited VEGFR-2 with an IC50 value of 3.6 μM, a lower concentration than the reference drug sorafenib (B1663141) (IC50= 4.8 μM).

Furthermore, the nicotinonitrile core has been integrated into hybrid molecules designed to dually target PIM-1 kinase and histone deacetylases (HDACs). researchgate.netHybrid 26 , featuring a 3-cyanopyridine cap, exhibited potent PIM-1 inhibitory activity with an IC50 of 343.87 nM, which was comparable to the reference compound quercetin. The scaffold has also been used to create inhibitors for other enzymes, such as acetylcholinesterase, where a nicotinonitrile-coumarin hybrid, compound 51 , showed potent inhibition with an IC50 of 13 nM.

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Compound 8 | Tyrosine Kinase (TK) | 311 nM |

| Compound 5g | Tyrosine Kinase (TK) | 352 nM |

| Compound 19 | VEGFR-2 | 3.6 µM |

| Compound 29 | PIM-1 Kinase | 9.23 µM |

| Compound 29 | VEGFR-2 | 5.22 µM |

| Hybrid 26 | PIM-1 Kinase | 343.87 nM |

| Compound 51 | Acetylcholinesterase (AChE) | 13 nM |

Receptor Interaction Profiling and Ligand Binding Assays

Derivatives of the nicotinonitrile scaffold have been evaluated for their ability to interact with various physiological receptors. These studies are crucial for determining the selectivity and mechanism of action of potential therapeutic agents. The nicotinonitrile core has been identified in compounds acting as antagonists for the A2A adenosine (B11128) receptor and the GPR54 receptor. researchgate.net

Ligand binding assays are a fundamental tool for characterizing these interactions. While traditional methods often rely on radiolabeled molecules, newer techniques such as Mass Spectrometry (MS) Binding Assays have been developed. nih.govbiorxiv.org These assays offer a non-radioactive method to study ligand-receptor interactions by directly measuring the amount of bound ligand via mass spectrometry. nih.gov

This approach has been successfully applied to investigate the binding of compounds to the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov For example, a series of quinazoline (B50416) derivatives, including UNC0642 , were identified as ligands for the MB327 binding site on the nAChR. nih.govresearchgate.net In these studies, UNC0642 was used as a "reporter ligand" to establish binding assays. nih.gov Saturation and competition experiments confirmed that UNC0642 specifically addresses the MB327 binding site of the Torpedo-nAChR. nih.gov Such assays are invaluable for determining the binding affinities (expressed as pKi values) of new, unlabeled compounds and for understanding how different chemical structures interact with a specific receptor binding pocket. biorxiv.org

| Scaffold/Derivative Class | Target Receptor | Observed Interaction/Effect |

|---|---|---|

| Nicotinonitrile derivative | A2A Adenosine Receptor | Antagonist activity |

| Nicotinonitrile derivative | GPR54 Receptor | Antagonist activity |

| Methoxy-2-aminotetralin derivative | Nicotinic Acetylcholine Receptor (nAChR) | Antagonist activity |

| Quinazoline derivative (UNC0642) | Nicotinic Acetylcholine Receptor (nAChR) - MB327 site | Specific binding ligand |

Mechanistic Studies of Cellular Responses Induced by Nicotinonitrile Derivatives (e.g., autophagy, apoptosis)

Beyond direct enzyme or receptor interactions, pre-clinical research has focused on the cellular consequences of treatment with nicotinonitrile derivatives. These compounds have been shown to modulate fundamental cellular processes like autophagy and apoptosis (programmed cell death), which are critical targets in cancer therapy. nih.govresearchgate.net

Several studies have identified 2-aminonicotinonitrile derivatives as potent enhancers of autophagy, a cellular recycling process that can have both pro-survival and pro-death roles in cancer. researchgate.netnih.gov The most promising compound from one study, 7g , not only demonstrated the strongest autophagy-inducing activity but also exhibited significant antiproliferative effects in SGC-7901 gastric cancer cells. researchgate.netnih.gov Further investigation revealed that its anticancer activity was mediated by inducing cell apoptosis and causing cell cycle arrest at the G1 phase. researchgate.netnih.gov

Other nicotinonitrile derivatives have been shown to exert their antiproliferative activity primarily by inducing intrinsic apoptosis. nih.gov This was demonstrated by a significant induction of caspases 9 and 3, which are key executioner proteins in the apoptotic pathway, in colon cancer cells. nih.gov Similarly, Hybrid 26 , a dual PIM-1/HDAC inhibitor, showed clear apoptosis-inducing potential in MCF-7 breast cancer cells. The ability of these compounds to trigger programmed cell death underscores their therapeutic potential, as apoptosis is a crucial mechanism for eliminating cancer cells. researchgate.net

| Compound | Cell Line | Observed Cellular Response |

|---|---|---|

| Compound 7g | SGC-7901 (gastric cancer) | Strong autophagy induction, apoptosis, G1 cell cycle arrest |

| Imino-nicotinonitrile derivatives | HCT-116 (colon cancer) | Induction of intrinsic apoptosis via caspase 9 and 3 activation |

| Hybrid 26 | MCF-7 (breast cancer) | Apoptosis induction, G2/M cell cycle arrest |

Structure-Activity Relationship (SAR) Analysis for Modulating Biological Activity

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that systematically investigates how changes in a molecule's structure affect its biological activity. For the nicotinonitrile scaffold, SAR studies have provided clear guidance for designing more potent and selective compounds.

In the development of novel 2-aminonicotinonitrile autophagy enhancers, a detailed SAR analysis revealed specific structural requirements for activity. researchgate.netnih.gov It was found that substituents at the C-4 and C-6 positions of the pyridine (B92270) ring were crucial for enhancing autophagy-inducing activity, whereas substituents at the C-5 position had a detrimental effect. nih.gov The study further elaborated that the number of methoxy (B1213986) groups on an aromatic substituent at the C-4 position was positively correlated with the compound's ability to induce autophagy. researchgate.net For example, a syringyl group (two methoxy groups) at C-4 conferred stronger activity than a guaiacyl moiety (one methoxy group), which in turn was more potent than a simple p-hydroxyphenyl substituent. researchgate.net

SAR studies have also been applied to nicotinic acetylcholine receptor antagonists. An analysis of methoxy-2-aminotetralin derivatives concluded that doubling the n-propyl group on the 2-amino moiety led to an increase in antagonistic potency. nih.gov Conversely, moving a methoxy group from the 8-position to the 5-position on the tetralin ring reduced the compound's activity. nih.gov These insights are instrumental for the rational design of new derivatives with optimized biological functions. nih.gov

| Scaffold | Substitution Position | Structural Modification | Effect on Biological Activity |

|---|---|---|---|

| 2-Aminonicotinonitrile | C-4 | Addition of methoxy groups to aryl substituent | Increased autophagy-inducing activity |

| 2-Aminonicotinonitrile | C-6 | Substitution | Enhanced autophagy-inducing activity |

| 2-Aminonicotinonitrile | C-5 | Substitution | Decreased autophagy-inducing activity |

| 2-Aminotetralin | 2-Amino group | Doubling of n-propyl residue | Increased nicotinic receptor antagonism |

| 2-Aminotetralin | Position 5 vs. 8 | Shift of methoxy group from C-8 to C-5 | Reduced nicotinic receptor antagonism |

Computational Approaches in Bioactive Nicotinonitrile Design (e.g., molecular docking with target proteins)

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for predicting and analyzing how a ligand (such as a nicotinonitrile derivative) might bind to the active site of a target protein. nih.govmdpi.com This in silico approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving time and resources.

Molecular docking studies have been widely used to rationalize the observed biological activities of nicotinonitrile derivatives. For example, to understand the potent tyrosine kinase inhibition by compounds 8 and 5g , docking simulations could be used to model their binding poses within the kinase's ATP-binding pocket. nih.gov Similarly, docking was employed to investigate the interactions between novel thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives and the enzyme α-amylase. nih.gov The results indicated favorable inhibitory properties, with compound 4e showing the best docking score of -7.43 kcal/mol. nih.gov The stability of this predicted protein-ligand complex was further supported by molecular dynamics (MD) simulations. nih.gov

In another study, molecular docking was used to predict the target enzymes for a series of active nicotinic acid derivatives. mdpi.comCompound 13 was shown to bind tightly within the active site of Escherichia coli Nitroreductase, forming multiple hydrogen bonds with key amino acid residues such as LYS74, LYS14, and GLU165. mdpi.com These computational predictions provide a structural hypothesis for the compound's mechanism of action and guide further optimization. nih.gov The process typically involves using the X-ray crystal structure of the target protein, available from databases like the Protein Data Bank (PDB), to simulate the binding of potential ligands. nih.govnih.gov

| Derivative/Compound | Protein Target (PDB Code) | Docking Score / Binding Energy | Key Interacting Residues (Predicted) |

|---|---|---|---|

| Compound 4e | α-amylase (4W93) | -7.43 kcal/mol | Not specified |

| Compound 13 | E. coli Nitroreductase (1YKI) | -9.1 kcal/mol | LYS74, LYS14, GLU165, THR41, ARG121, ASN117 |

| Compound 4c | Cyclin-dependent kinase 2 (1HCK) | -7.9 kcal/mol | THR165, GLU12, LYS33, THR14 |

| Compound 4a | Cyclin-dependent kinase 2 (1HCK) | -7.7 kcal/mol | Not specified |

Future Research Directions and Emerging Trends in 2 Aminomethyl Nicotinonitrile Chemistry

Integration of Artificial Intelligence and Machine Learning in Nicotinonitrile Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of nicotinonitrile derivatives. These computational tools are being employed to accelerate the discovery and optimization of molecules with desired properties, significantly reducing the time and cost associated with traditional research and development. baranlab.orgaidic.itlibretexts.org

Machine learning models, particularly graph neural networks and transformer models, are being developed to predict the physicochemical and biological properties of novel nicotinonitrile compounds. baranlab.org By training these models on large datasets of known molecules, researchers can virtually screen vast chemical spaces to identify promising candidates for synthesis and testing. This data-driven approach allows for more targeted and efficient exploration of the potential applications of 2-(aminomethyl)nicotinonitrile derivatives. baranlab.org

Furthermore, AI is being utilized to predict the outcomes of chemical reactions, aiding in the design of more efficient and sustainable synthetic routes. mit.edu By analyzing vast amounts of reaction data, machine learning algorithms can identify optimal reaction conditions, catalysts, and reagents, thereby minimizing waste and improving yields. This predictive power is crucial for the development of novel and complex nicotinonitrile structures.

Table 1: Applications of AI/ML in Nicotinonitrile Research

| Application Area | AI/ML Technique | Potential Impact |

| Property Prediction | Graph Neural Networks, Transfer Learning | Rapid identification of candidate molecules with desired therapeutic or material properties. baranlab.org |

| Reaction Outcome Prediction | Linear Regression, Random Forest, Language Models | Optimization of synthetic pathways for increased efficiency and sustainability. mit.edu |

| Drug Discovery | Deep Learning, Artificial Neural Networks | Acceleration of the hit-to-lead optimization process and prediction of ADME/T properties. aidic.itlibretexts.org |

| Structural Elucidation | Machine Learning Models (e.g., DreaMS) | Faster analysis and identification of unknown molecules from mass spectrometry data. mt.com |

Novel Sustainable Synthetic Methodologies for Complex Nicotinonitrile Structures

A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods, and the field of nicotinonitrile chemistry is no exception. spectroscopyonline.com Researchers are actively exploring greener alternatives to traditional synthetic protocols, focusing on the use of renewable resources, waste reduction, and the avoidance of hazardous reagents.

One promising approach is the use of bio-based solvents, such as eucalyptol, which has been shown to be a credible and sustainable alternative to common volatile organic solvents in the synthesis of functionalized pyridines. americanpharmaceuticalreview.com Additionally, the development of catalyst-free and solvent-free reaction conditions, often promoted by microwave irradiation, offers an efficient and environmentally benign route to nicotinonitrile derivatives. americanpharmaceuticalreview.com

Exploration of Undiscovered Reactivity Patterns and Niche Transformations

While the fundamental reactivity of the nicotinonitrile scaffold is well-established, there remains significant potential for the discovery of novel reactivity patterns and niche transformations. Researchers are continually exploring new ways to functionalize the pyridine (B92270) ring and the aminomethyl side chain, leading to the synthesis of derivatives with unique structural motifs and biological activities. americanpharmaceuticalreview.comwikipedia.org

The 3-cyanopyridine (B1664610) nucleus is a versatile building block that can be fused with various functional groups to create a diverse range of heterocyclic compounds. rsc.org These structural modifications can lead to significant changes in the molecule's electronic properties and, consequently, its reactivity and biological function. The exploration of these structure-activity relationships is a key driver of innovation in the field.

Computational methods, such as Density Functional Theory (DFT), are being employed to gain a deeper mechanistic understanding of the reactivity of nicotinonitrile derivatives. researchgate.net These theoretical studies can help to predict the regioselectivity of reactions and identify new, previously unexplored reaction pathways. By combining computational predictions with experimental validation, researchers can accelerate the discovery of novel transformations.

Advanced In-situ Characterization Techniques for Real-time Monitoring of Reactions

The development and application of advanced in-situ characterization techniques are providing unprecedented insights into the mechanisms and kinetics of chemical reactions involving nicotinonitrile derivatives. These Process Analytical Technologies (PAT) allow for the real-time monitoring of critical process parameters, enabling a deeper understanding and more precise control of the synthesis process. spectroscopyonline.comamericanpharmaceuticalreview.com

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for in-situ reaction monitoring. americanpharmaceuticalreview.comrsc.org By using fiber-optic probes, these instruments can be directly immersed in the reaction mixture, providing continuous data on the concentration of reactants, intermediates, and products. This real-time information is invaluable for optimizing reaction conditions and ensuring consistent product quality. americanpharmaceuticalreview.comrsc.org

The data generated from these in-situ techniques can be used to develop detailed kinetic models of the reactions. spectroscopyonline.com This understanding of the reaction dynamics is crucial for scaling up processes from the laboratory to industrial production. Furthermore, real-time monitoring can help to identify and characterize transient or unstable intermediates that may not be observable through traditional offline analysis. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

Table 2: In-situ Characterization Techniques for Nicotinonitrile Synthesis

| Technique | Information Obtained | Application in Nicotinonitrile Chemistry |

| FTIR Spectroscopy | Real-time concentration of reactants, intermediates, and products. rsc.org | Monitoring reaction progress, determining kinetics, and optimizing process control. |

| Raman Spectroscopy | Information on molecular vibrations, crystal structure, and polymorphism. americanpharmaceuticalreview.com | Studying polymorphic transformations during crystallization and monitoring reaction mechanisms. |

| Mass Spectrometry | Molecular weight and structural information of reaction components. americanpharmaceuticalreview.com | Identifying reaction intermediates and byproducts in real-time. |

| NMR Spectroscopy | Detailed structural information and quantification of species. | Elucidating reaction mechanisms and determining product purity. |

Interdisciplinary Research at the Interface of Nicotinonitrile Chemistry and Advanced Engineering Fields

The future of this compound chemistry will be heavily influenced by interdisciplinary collaborations that bridge the gap between fundamental chemistry and advanced engineering fields. The unique properties of nicotinonitrile derivatives make them attractive candidates for a wide range of applications in materials science, biomedical engineering, and electronics.

In materials science, nicotinonitrile-based compounds are being investigated for their potential use in the development of novel organic materials with interesting electronic and optical properties. youtube.com The ability to tune the electronic structure of the pyridine ring through chemical modification makes these compounds promising building blocks for organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The intersection of nicotinonitrile chemistry with biomedical engineering is a particularly active area of research. The diverse biological activities of nicotinonitrile derivatives, including their potential as anticancer and antimicrobial agents, make them attractive scaffolds for drug discovery and development. Collaborations with biologists and pharmacologists are essential for elucidating the mechanisms of action of these compounds and for designing new therapeutic agents with improved efficacy and reduced side effects. The versatility of the nicotinonitrile scaffold also lends itself to applications in areas such as corrosion inhibition. youtube.com

Modern chemical research benefits greatly from a multidisciplinary approach, combining insights from physics, biology, mathematics, and computer science to tackle complex challenges. This collaborative spirit is essential for driving innovation and realizing the full potential of this compound and its derivatives in a wide array of technological applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Aminomethyl)nicotinonitrile in laboratory settings?

- Methodological Answer:

- Protective Equipment : Use NIOSH/CEN-approved respirators (e.g., P95 for low exposure; OV/AG/P99 for high exposure) and full-body protective clothing. Chemical-resistant gloves and goggles are mandatory .

- First Aid : For inhalation, move to fresh air and seek medical attention. For skin/eye contact, rinse with water for ≥15 minutes. Avoid oral ingestion and consult a physician immediately .

- Environmental Control : Prevent entry into drainage systems due to potential ecotoxicity .

Q. What are the established synthesis routes for this compound?

- Methodological Answer :

- Key Reaction : A trifluoromethanesulfonic acid-mediated coupling between 6-amino-3-cyano-2-furan-2-yl-pyridin-4-yl ester and 2-(aminomethyl)quinoline in 1,2-dimethoxyethane (DME) (Yield: Not specified; conditions require inert atmosphere and controlled temperature) .

- Purification : Use column chromatography (silica gel) or recrystallization in polar aprotic solvents. Monitor purity via HPLC or TLC .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizers). Stability data indicate no decomposition under recommended conditions for ≤24 months .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?

- Methodological Answer :

- Parameter Optimization :

Q. What analytical techniques are recommended for resolving contradictory data in the characterization of this compound?

- Methodological Answer :

- Spectral Analysis : Compare experimental NMR (¹H/¹³C) and IR spectra with NIST reference data to validate structural assignments .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., observed m/z 133.1500 vs. theoretical 133.15 for C₇H₇N₃) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What strategies can mitigate genotoxic risks during in vitro assays with this compound?

- Methodological Answer :

- Risk Assessment : Classify genotoxicity per IARC/NTP guidelines. The compound contains a nitrile group, which may require Ames test validation .

- Mitigation :

- Use closed-system reactors to minimize aerosol exposure.

- Implement neutralization protocols (e.g., sodium thiosulfate for spills) .

- Substitute with less toxic analogs (e.g., methyl- or hydroxy-substituted derivatives) in early-stage assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity data for this compound?

- Methodological Answer :

- Source Evaluation : Cross-reference ACGIH, NIOSH, and regional databases (e.g., NICNAS) to identify context-specific thresholds .

- In Silico Modeling : Use QSAR tools to predict LD₅₀ and compare with experimental acute toxicity data (e.g., OECD guidelines) .

- Dose-Response Studies : Repeat assays under standardized conditions (e.g., OECD 423 for acute oral toxicity) to resolve variability .

Application in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

- Methodological Answer :

- Scaffold Utility : The pyridine-nitrogen and aminomethyl groups enable hydrogen bonding with ATP-binding pockets (e.g., JAK2 inhibitors) .

- Derivatization : Introduce substituents at the 6-position to modulate selectivity. For example:

| Derivative | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| 6-Methyl | JAK2 | 12 ± 3 |

| 6-Fluoro | EGFR | 45 ± 7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.